Cas no 93321-11-0 (Naphthalene, 1-(2-methoxyphenyl)-)

Naphthalene, 1-(2-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Naphthalene, 1-(2-methoxyphenyl)-
- 1-(2-methoxyphenyl)naphthalene
- 93321-11-0
- DTXSID40710994
- 1-(2-methoxyphenyl) naphthalene
- OICYOLATUQYUJE-UHFFFAOYSA-N
- SCHEMBL3598954
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- Inchi: InChI=1S/C17H14O/c1-18-17-12-5-4-10-16(17)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3
- InChI Key: OICYOLATUQYUJE-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1C2=CC=CC3=CC=CC=C32
Computed Properties
- Exact Mass: 234.104465066g/mol
- Monoisotopic Mass: 234.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 9.2Ų
Naphthalene, 1-(2-methoxyphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015001431-1g |
1-(2-Methoxyphenyl)naphthalene |
93321-11-0 | 97% | 1g |
$1445.30 | 2023-08-31 | |
Alichem | A015001431-250mg |
1-(2-Methoxyphenyl)naphthalene |
93321-11-0 | 97% | 250mg |
$489.60 | 2023-08-31 | |
Alichem | A015001431-500mg |
1-(2-Methoxyphenyl)naphthalene |
93321-11-0 | 97% | 500mg |
$815.00 | 2023-08-31 |
Naphthalene, 1-(2-methoxyphenyl)- Related Literature
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Madavu Salian Subhas,Shailesh S. Racharlawar,B. Sridhar,P. Kavin Kennady,Pravin R. Likhar,Mannepalli Lakshmi Kantam,Suresh K. Bhargava Org. Biomol. Chem. 2010 8 3001
Additional information on Naphthalene, 1-(2-methoxyphenyl)-
Naphthalene, 1-(2-methoxyphenyl)-: A Comprehensive Overview
Naphthalene, 1-(2-methoxyphenyl)- (CAS No. 93321-11-0) is a unique organic compound that has garnered significant attention in the field of biomedical research. This molecule belongs to the class of naphthol derivatives and exhibits a complex structure with two fused benzene rings, one of which is substituted at position 1 with a methoxy-substituted phenyl group. The combination of aromaticity and substituent effects renders this compound intriguing for various applications in pharmacology, chemical synthesis, and natural product research.
Recent studies have highlighted the potential of Naphthalene, 1-(2-methoxyphenyl)- as a template molecule for drug discovery. Its unique structure allows it to serve as a scaffold for the development of bioactive compounds with diverse pharmacological profiles. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits significant antioxidant and anti-inflammatory activity, making it a promising candidate for the treatment of chronic inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its pharmacological properties, Naphthalene, 1-(2-methoxyphenyl)- has been explored for its role in cancer research. A study conducted in Cancer Letters (2023) revealed that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism of action involves modulation of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. This finding underscores its potential as a anticancer agent, particularly in combination with other chemotherapeutic drugs.
The synthesis of Naphthalene, 1-(2-methoxyphenyl)- has also been optimized to enhance its solubility and bioavailability. Advances in green chemistry have enabled the development of efficient, environmentally friendly synthetic routes for this compound. For example, a recent report in Green Chemistry (2023) described a metal-free coupling reaction that achieves high yields with minimal by-products, paving the way for scalable production.
Beyond its direct applications, Naphthalene, 1-(2-methoxyphenyl)- serves as an important model system for studying aromatic interactions and molecular recognition. Its structure provides a platform for investigating the effects of electronic substituents on pharmacokinetics and biological activity. Such studies are crucial for designing next-generation drugs with improved efficacy and reduced toxicity.
In conclusion, Naphthalene, 1-(2-methoxyphenyl)- (CAS No. 93321-11-0) is a multifaceted compound with significant implications in biomedical science. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for researchers in drug discovery and development. As our understanding of its properties continues to evolve, further breakthroughs in its application across various therapeutic areas are anticipated.
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